molecular formula C16H12ClNO3 B12556519 7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one CAS No. 142326-33-8

7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one

Cat. No.: B12556519
CAS No.: 142326-33-8
M. Wt: 301.72 g/mol
InChI Key: MHXSGWXGDDQYCG-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one is a quinoline derivative known for its diverse applications in scientific research. This compound features a quinoline core substituted with a chloro group at the 7th position, a hydroxy group at the 4th position, and a methoxyphenyl group at the 3rd position. Its unique structure imparts specific chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate aniline derivatives with suitable reagents under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often employs optimized reaction conditions, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted quinoline compounds.

Scientific Research Applications

7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can modulate cellular signaling pathways, leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxyquinoline: Lacks the chloro and methoxyphenyl groups, resulting in different chemical and biological properties.

    7-Chloroquinoline: Lacks the hydroxy and methoxyphenyl groups, leading to variations in reactivity and applications.

    4-Methoxyquinoline:

Uniqueness

7-Chloro-4-hydroxy-3-(4-methoxyphenyl)quinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted research and applications that require its particular properties.

Properties

CAS No.

142326-33-8

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

7-chloro-4-hydroxy-3-(4-methoxyphenyl)-1H-quinolin-2-one

InChI

InChI=1S/C16H12ClNO3/c1-21-11-5-2-9(3-6-11)14-15(19)12-7-4-10(17)8-13(12)18-16(14)20/h2-8H,1H3,(H2,18,19,20)

InChI Key

MHXSGWXGDDQYCG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)Cl)NC2=O)O

Origin of Product

United States

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